2-(2-Chlorophenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a chlorophenoxy group, a pyrrolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to introduce the piperidinyl group. Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- 1-Trifluoroacetyl piperidine
- 2-(Pyrrolidin-1-yl)pyridine
Uniqueness
2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H27ClN2O2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H27ClN2O2/c20-17-8-1-2-9-18(17)24-15-19(23)22-13-4-3-7-16(22)10-14-21-11-5-6-12-21/h1-2,8-9,16H,3-7,10-15H2 |
InChI Key |
FCBLKZNVVFFOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCN2CCCC2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.